molecular formula C11H8ClN3OS B1438758 5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one CAS No. 1153885-97-2

5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one

Cat. No.: B1438758
CAS No.: 1153885-97-2
M. Wt: 265.72 g/mol
InChI Key: VUMUMBRIWGNZRK-UHFFFAOYSA-N
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Description

2-Aminothiazoles are a class of organic compounds that contain a thiazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .


Synthesis Analysis

The synthesis of 2-aminothiazoles can be achieved by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . Another method involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with various reagents .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The incorporation of a methyl group at the C 4 - or C 5 -position of the thiazoles core can affect the potency of the synthesized compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, the presence of a thiazole ring can affect the solubility, boiling point, and specific gravity of the compound .

Scientific Research Applications

Synthetic Applications and Structural Analysis

Compounds featuring indole and thiazole moieties, similar to the structure of interest, have been extensively studied for their synthetic versatility and structural properties. Indoles, in particular, are foundational structures for a multitude of natural products and pharmaceutical agents, underscoring their importance in synthetic organic chemistry. The methodology surrounding indole synthesis has evolved significantly, incorporating strategies for diversification and functionalization, which are crucial for the development of novel therapeutic agents (Taber & Tirunahari, 2011). Such synthetic pathways offer a foundation for the elaboration of compounds like 5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one, enabling the exploration of their potential biological activities.

Moreover, the structural elucidation and spectroscopic properties of related compounds provide critical insights into their reactivity and interaction with biological targets. For instance, the synthesis and structural characterization of novel thiazolidinones, which share a core structural similarity with the compound , offer a glimpse into the conformational dynamics and potential biological relevance of such molecules (Issac & Tierney, 1996).

Biological and Pharmacological Potential

The integration of thiazole and indole rings into a single molecular framework often results in compounds with significant biological activity. Thiazoles, in particular, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This versatility is attributed to the thiazole ring's ability to modulate various biological pathways and interact with a wide range of enzymatic targets. The synthesis and transformation of thiazole derivatives, as discussed in the literature, highlight the ongoing interest in exploiting these structures for drug development and other therapeutic applications (Abdurakhmanova et al., 2018).

Similarly, indole derivatives have been extensively investigated for their antitumor activity, further emphasizing the medicinal chemistry significance of compounds bearing the indole scaffold. The review on imidazole derivatives, which share structural features with indoles, sheds light on their utility in synthesizing compounds with varied biological properties, including potential antitumor activities (Iradyan et al., 2009).

Future Directions

The 2-aminothiazole scaffold has shown promise in the development of various drugs and biologically active agents . Future research could focus on the design and development of novel 2-aminothiazole derivatives with improved potency, selectivity, and safety profiles .

Biochemical Analysis

Biochemical Properties

5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical pathways . The compound has been shown to interact with enzymes such as α-glucosidase, inhibiting its activity and thus demonstrating potential anti-diabetic properties . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and leading to various downstream effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . It also impacts cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and changes in metabolite levels . These effects are crucial in understanding the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to significant changes in biochemical pathways, affecting overall cellular function. Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in protein synthesis and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over time . It can degrade under certain conditions, leading to a loss of activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, influencing processes such as cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-diabetic activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in glucose metabolism, leading to altered glucose levels and potential anti-diabetic effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, it can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, influencing mitochondrial function and cellular energy metabolism . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3OS/c12-7-3-8-5(2-10(16)14-8)1-6(7)9-4-17-11(13)15-9/h1,3-4H,2H2,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMUMBRIWGNZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one
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5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one
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5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-(2-amino-1,3-thiazol-4-yl)-6-chloro-1,3-dihydro-2H-indol-2-one

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